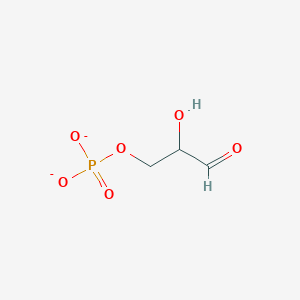

Glyceraldehyde 3-phosphate

Description

Properties

IUPAC Name |

(2-hydroxy-3-oxopropyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349247 | |

| Record name | 3-phosphoglyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-19-0 | |

| Record name | 3-phosphoglyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Glyceraldehyde 3-Phosphate in Glycolysis and Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde 3-phosphate (G3P) stands as a critical metabolic intermediate, positioned at the crossroads of glycolysis and gluconeogenesis. Its dynamic conversion dictates the direction of glucose metabolism, serving as a key regulatory nexus. This technical guide provides an in-depth exploration of the multifaceted role of G3P, detailing its enzymatic transformations, the thermodynamics governing its fate, and its regulation by major signaling pathways. Furthermore, this document furnishes detailed experimental protocols for the quantitative analysis of G3P and its associated enzymes, alongside a comprehensive summary of relevant quantitative data to support research and development in metabolic diseases and drug discovery.

Introduction: The Centrality of this compound

This compound (G3P), a three-carbon phosphorylated sugar, is a linchpin in central carbon metabolism. It is a key intermediate in both the catabolic breakdown of glucose (glycolysis) and its anabolic synthesis (gluconeogenesis).[1] The metabolic fate of G3P is determined by the cellular energy status and hormonal signals, making the enzymes that produce and consume it prime targets for therapeutic intervention in metabolic disorders such as diabetes, obesity, and cancer. This guide will dissect the intricate involvement of G3P in these two opposing pathways.

The Role of G3P in Glycolysis

In the glycolytic pathway, G3P is formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[2] This reaction yields two triose phosphates: G3P and dihydroxyacetone phosphate (DHAP). DHAP is subsequently isomerized to G3P by triosephosphate isomerase (TPI), thus channeling both three-carbon units from glucose into the subsequent energy-yielding steps of glycolysis.

The next crucial step is the oxidation and phosphorylation of G3P to 1,3-bisphosphoglycerate (1,3-BPG) by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This is a critical energy-conserving reaction in glycolysis, as it generates a high-energy acyl phosphate bond and a molecule of NADH.

Key Glycolytic Enzymes Interacting with G3P

-

Fructose-Bisphosphate Aldolase (EC 4.1.2.13): This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into G3P and DHAP. There are different isoforms of aldolase with varying tissue distribution and substrate specificities.[2]

-

Triosephosphate Isomerase (TPI; EC 5.3.1.1): TPI catalyzes the reversible interconversion of DHAP and G3P, ensuring that both products of the aldolase reaction can proceed through the glycolytic pathway.[4]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH; EC 1.2.1.12): GAPDH is a key enzyme in glycolysis that catalyzes the conversion of G3P to 1,3-BPG, coupling the oxidation of the aldehyde to the formation of a high-energy acyl phosphate and the reduction of NAD+ to NADH.[3]

The Role of G3P in Gluconeogenesis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essentially the reverse of glycolysis, with the exception of three irreversible steps. The conversion of 1,3-bisphosphoglycerate to G3P is a reversible step and is catalyzed by the same enzyme as in glycolysis, GAPDH, but operating in the reverse direction. Similarly, the interconversion of G3P and DHAP is catalyzed by TPI. The two molecules of triose phosphate then condense to form fructose-1,6-bisphosphate in a reaction catalyzed by aldolase.

G3P as a Hub for Other Metabolic Pathways

G3P's significance extends beyond glycolysis and gluconeogenesis. It serves as a crucial branch point for other metabolic pathways:

-

Pentose Phosphate Pathway (PPP): G3P is an end product of the non-oxidative phase of the PPP, linking it back to glycolysis.

-

Lipid Synthesis: DHAP, in equilibrium with G3P, can be reduced to glycerol-3-phosphate, which forms the backbone of triacylglycerols and phospholipids.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for G3P-Metabolizing Enzymes

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference |

| GAPDH | D-Glyceraldehyde 3-phosphate | Mycobacterium tuberculosis | ~150-300 | Not explicitly stated | |

| GAPDH | D-Glyceraldehyde 3-phosphate | Rabbit Muscle | ~200 | Not explicitly stated | |

| Triosephosphate Isomerase | D-Glyceraldehyde 3-phosphate | Chicken Muscle | 470 | Not explicitly stated | [5] |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate | Chicken Muscle | 970 | Not explicitly stated | [5] |

| Triosephosphate Isomerase | D-Glyceraldehyde 3-phosphate | Trypanosoma brucei brucei | 250 ± 50 | 3.7 x 105 min-1 (kcat) | [6] |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate | Trypanosoma brucei brucei | 1200 ± 100 | 6.5 x 104 min-1 (kcat) | [6] |

Table 2: Thermodynamic Data for Reactions Involving G3P

| Reaction | Enzyme | ΔG°' (kJ/mol) | Reference |

| Fructose 1,6-bisphosphate ↔ DHAP + G3P | Aldolase | +23.8 | [2][7] |

| DHAP ↔ G3P | Triosephosphate Isomerase | +7.1 ± 0.3 | [6][8] |

| G3P + NAD+ + Pi ↔ 1,3-BPG + NADH + H+ | GAPDH | +6.3 | [9][10] |

Note: The actual free energy change (ΔG) under physiological conditions can be close to zero or negative, allowing the reactions to proceed in either direction depending on the cellular concentrations of reactants and products.[2]

Table 3: Intracellular Concentrations of G3P

| Cell Type/Tissue | Condition | G3P Concentration | Reference |

| Hepatocytes | 5 mM Glucose | Not explicitly stated, but DHAP is 0.03 mM | [11] |

| Hepatocytes | 25 mM Glucose | Not explicitly stated, but DHAP is 0.095 mM | [11] |

| Red Blood Cells | Typical | 15 µM | [12] |

| Skeletal Muscle (rat) | Fasted | Variable, CV 12% | [13] |

Signaling Pathways Regulating G3P Metabolism

The flux of G3P through glycolysis and gluconeogenesis is tightly regulated by various signaling pathways that respond to the body's energy needs and hormonal cues.

Insulin Signaling

Insulin, released in response to high blood glucose, promotes glycolysis.[8][14] It enhances glucose uptake and activates key glycolytic enzymes, thereby increasing the production and utilization of G3P.[1][8][14][15]

Glucagon Signaling

Glucagon, secreted during periods of low blood glucose, stimulates gluconeogenesis in the liver.[2][16][17][18][19] It activates signaling cascades that lead to the phosphorylation and activation of enzymes involved in glucose synthesis and the inhibition of glycolytic enzymes.[16][18]

mTOR and AMPK Signaling

The mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are central regulators of cellular growth and energy homeostasis. mTORC1 activation promotes glycolysis, while AMPK, activated during low energy states, inhibits anabolic processes and stimulates catabolic pathways, including glycolysis, to restore ATP levels.[13][20][21][22][23]

Experimental Protocols

Measurement of GAPDH Enzyme Activity

This spectrophotometric assay measures the rate of NADH production, which is directly proportional to GAPDH activity.

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm

-

GAPDH Assay Buffer

-

GAPDH Substrate (this compound)

-

GAPDH Developer

-

NADH Standard

-

Cell/tissue lysate

-

GAPDH Positive Control (optional)

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold GAPDH Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.[24]

-

Standard Curve Preparation: Prepare a series of NADH standards of known concentrations in GAPDH Assay Buffer.

-

Reaction Setup: In a 96-well plate, add samples, standards, and a positive control. Prepare a master mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.

-

Initiate Reaction: Add the master mix to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[24][25]

-

Calculation: Determine the rate of change in absorbance (ΔOD/min). Use the NADH standard curve to convert this rate into the amount of NADH produced per minute, which corresponds to GAPDH activity.

Measurement of Aldolase Enzyme Activity

This colorimetric assay measures the activity of aldolase by a coupled enzyme reaction.

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometer (plate reader)

-

Aldolase Assay Buffer

-

Aldolase Substrate (Fructose-1,6-bisphosphate)

-

Aldolase Enzyme Mix

-

Aldolase Developer

-

NADH Standard

-

Cell/tissue lysate

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the GAPDH assay.[12]

-

Standard Curve Preparation: Prepare a dilution series of NADH standards.

-

Reaction Setup: Add samples, standards, and a positive control to a 96-well plate. Prepare a reaction mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, and Aldolase Developer. For background control wells, prepare a mix without the Aldolase Substrate.

-

Initiate Reaction: Add the reaction mix to the wells.

-

Measurement: Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12][26]

-

Calculation: Calculate the aldolase activity based on the rate of NADH consumption, determined from the standard curve.

Measurement of Triosephosphate Isomerase (TPI) Enzyme Activity

This assay measures TPI activity through a coupled reaction that produces a colored product.

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometer (plate reader)

-

TPI Assay Buffer

-

TPI Substrate (Dihydroxyacetone phosphate)

-

TPI Enzyme Mix

-

TPI Developer

-

NADH Standard

-

Cell/tissue lysate

Procedure:

-

Sample Preparation: Prepare lysates from cells or tissues using the TPI Assay Buffer.[7][27]

-

Standard Curve Preparation: Create a standard curve using the provided NADH standard.[7][27]

-

Reaction Setup: To a 96-well plate, add samples, standards, and a positive control. Prepare a reaction mix with TPI Assay Buffer, TPI Enzyme Mix, TPI Developer, and TPI Substrate. For background controls, omit the TPI Substrate.[7]

-

Initiate Reaction: Add the reaction mix to the wells.

-

Measurement: Measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.[7][27][28]

-

Calculation: Determine the TPI activity from the rate of change in absorbance, using the NADH standard curve for quantification.

Quantification of G3P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of G3P in biological samples.

Protocol for Metabolite Extraction:

-

Cell Culture and Quenching: Grow cells to the desired confluency. To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench by adding liquid nitrogen or ice-cold methanol.[17][18][20]

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

-

Phase Separation: Add chloroform and water to the lysate to separate the polar and non-polar metabolites. G3P will be in the aqueous phase.

-

Drying and Reconstitution: The aqueous phase is collected, dried under a stream of nitrogen or using a vacuum concentrator, and then reconstituted in a suitable solvent for LC-MS analysis.[17]

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., HILIC) to separate G3P from other polar metabolites.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of G3P. A stable isotope-labeled internal standard of G3P should be used for accurate quantification.

Conclusion

This compound is undeniably a central player in cellular metabolism. Its position at the heart of glycolysis and gluconeogenesis, coupled with its role as a precursor for other vital biosynthetic pathways, underscores its importance in maintaining cellular homeostasis. A thorough understanding of the regulation of G3P metabolism is paramount for the development of novel therapeutic strategies for a range of metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of cellular metabolism and to identify new targets for therapeutic intervention.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aldolase B - Wikipedia [en.wikipedia.org]

- 3. Glyceraldehyde-3-Phosphate Dehydrogenase: A Promising Target for Molecular Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved 19) The standard free energy change for the reaction | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. Standard Gibbs energy of metabolic reactions: IV. Triosephosphate isomerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solved The enzyme aldolase catalyzes the conversion | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 14. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sandwalk: The Aldolase Reaction and the Steady State [sandwalk.blogspot.com]

- 16. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uab.edu [uab.edu]

- 18. youtube.com [youtube.com]

- 19. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 25. Metabolic effects of D-glyceraldehyde in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Lysis buffers | Abcam [abcam.cn]

- 27. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 28. agilent.com [agilent.com]

Glyceraldehyde 3-phosphate as a key intermediate in the Calvin cycle

A Technical Guide for Researchers and Drug Development Professionals

Glyceraldehyde 3-phosphate (G3P) stands as a pivotal intermediate in the intricate biochemical symphony of the Calvin cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1][2] This three-carbon phosphorylated sugar is not only the direct product of carbon dioxide reduction but also the crucial precursor for the regeneration of the initial CO2 acceptor and the synthesis of essential carbohydrates.[1][3] This guide provides an in-depth exploration of G3P's central role, offering quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways to support advanced research and therapeutic development.

The Central Role of this compound in the Calvin Cycle

The Calvin cycle, also known as the reductive pentose phosphate cycle, is a series of light-independent reactions that convert carbon dioxide into organic compounds.[4][5] The cycle can be conceptually divided into three key phases: carboxylation, reduction, and regeneration.[4] G3P is the primary output of the reduction phase and a key substrate for the regeneration phase.[3][6]

-

Carboxylation: The cycle begins with the enzyme RuBisCO catalyzing the addition of a CO2 molecule to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP).[7][8] This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (3-PGA).[6][9]

-

Reduction: In the subsequent reduction phase, each molecule of 3-PGA is first phosphorylated by ATP to form 1,3-bisphosphoglycerate.[5] Then, using the reducing power of NADPH, this intermediate is reduced to this compound (G3P).[5][10]

-

Regeneration and Export: For every three molecules of CO2 fixed, six molecules of G3P are produced.[5] Of these, one molecule is exported from the chloroplast to the cytoplasm, serving as a building block for the synthesis of glucose, sucrose, starch, and other essential organic molecules.[1][7] The remaining five G3P molecules enter the complex regeneration phase, which involves a series of enzymatic reactions to regenerate the initial three molecules of RuBP, a process that consumes additional ATP.[7][10]

Quantitative Analysis of the Calvin Cycle

The stoichiometry of the Calvin cycle underscores the efficiency and energy requirements of carbon fixation. The net equation for the production of one molecule of G3P highlights the consumption of ATP and NADPH generated during the light-dependent reactions of photosynthesis.

Table 1: Stoichiometry of the Calvin Cycle for the Net Production of One this compound Molecule [5][11]

| Reactants | Molecules Consumed | Products | Molecules Produced |

| Carbon Dioxide (CO2) | 3 | This compound (G3P) | 1 |

| ATP | 9 | ADP | 9 |

| NADPH | 6 | NADP+ | 6 |

| Water (H2O) | 3 | Protons (H+) | 6 |

| --- | --- | Inorganic Phosphate (Pi) | 6 |

Table 2: Key Enzymes in the Calvin Cycle and their Functions [12][13]

| Enzyme | Abbreviation | Function |

| Ribulose-1,5-bisphosphate carboxylase/oxygenase | RuBisCO | Catalyzes the carboxylation of RuBP. |

| Phosphoglycerate kinase | PGK | Phosphorylates 3-PGA to 1,3-bisphosphoglycerate. |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Reduces 1,3-bisphosphoglycerate to G3P. |

| Triose phosphate isomerase | TPI | Interconverts G3P and dihydroxyacetone phosphate (DHAP). |

| Fructose-1,6-bisphosphate aldolase | FBA | Condenses G3P and DHAP to form fructose-1,6-bisphosphate. |

| Fructose-1,6-bisphosphatase | FBPase | Dephosphorylates fructose-1,6-bisphosphate to fructose-6-phosphate. |

| Sedoheptulose-1,7-bisphosphatase | SBPase | Dephosphorylates sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate. |

| Phosphoribulokinase | PRK | Phosphorylates ribulose-5-phosphate to regenerate RuBP. |

Experimental Protocols

3.1. ¹⁴CO₂ Pulse-Chase Experiment to Trace Carbon Fixation

This foundational experiment, pioneered by Melvin Calvin, is used to determine the sequence of intermediates in the Calvin cycle.[9][14]

Protocol:

-

Culture and Preparation: Culture a suspension of photosynthetic organisms, such as Chlorella or spinach chloroplasts, under constant light and CO₂ conditions to achieve a steady state of photosynthesis.[14]

-

Pulse Labeling: Introduce a "pulse" of radioactive ¹⁴CO₂ into the culture for a short period (e.g., 5-60 seconds).[14][15]

-

Chase: Stop the incorporation of ¹⁴CO₂ by adding a large excess of non-radioactive ¹²CO₂ (the "chase").

-

Sampling: At various time points during and after the pulse, take aliquots of the culture and immediately quench the metabolic activity by dropping the cells into boiling ethanol or methanol.[14][16]

-

Analysis: Extract the metabolites and separate them using two-dimensional paper chromatography or high-performance liquid chromatography (HPLC).[9][17]

-

Detection: Identify the radioactive compounds by autoradiography or scintillation counting.[17][18] By analyzing the order in which different compounds become radiolabeled, the pathway of carbon fixation can be elucidated.[9]

3.2. Assay for this compound Dehydrogenase (GAPDH) Activity

The activity of GAPDH, a key enzyme in the reduction phase, can be measured spectrophotometrically.[19][20]

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing sodium pyrophosphate, sodium arsenate, and NAD⁺.[19]

-

Enzyme Preparation: Prepare a diluted solution of the enzyme extract.[19]

-

Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde 3-phosphate.[19]

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.[19][20] The rate of change in absorbance is proportional to the enzyme activity.

3.3. Quantification of this compound

Commercial assay kits provide a straightforward method for quantifying G3P in biological samples.[21][22]

Protocol (General Principle):

-

Sample Preparation: Homogenize tissue or cell samples in the provided assay buffer and centrifuge to remove insoluble material.[22]

-

Reaction: The assay typically involves an enzymatic reaction where G3P is oxidized, leading to the production of a fluorescent or colorimetric product.[21][22]

-

Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 450 nm) using a microplate reader.[21]

-

Quantification: Determine the concentration of G3P in the sample by comparing the signal to a standard curve generated with known concentrations of G3P.[22]

Visualization of Pathways

Diagram 1: The Calvin Cycle

Caption: The Calvin Cycle highlighting the central role of G3P.

Diagram 2: Experimental Workflow for ¹⁴CO₂ Pulse-Chase Analysis

Caption: Workflow for a ¹⁴CO₂ pulse-chase experiment.

Diagram 3: Thioredoxin-Mediated Regulation of Calvin Cycle Enzymes

Caption: Light-dependent activation of Calvin cycle enzymes by thioredoxin.

Regulation of this compound and the Calvin Cycle

The activity of the Calvin cycle is tightly regulated to coordinate with the light-dependent reactions and to respond to changing environmental conditions.[9] This regulation occurs at multiple levels, primarily through the light-dependent activation of key enzymes.[23]

Several Calvin cycle enzymes, including glyceraldehyde-3-phosphate dehydrogenase, fructose-1,6-bisphosphatase, sedoheptulose-1,7-bisphosphatase, and phosphoribulokinase, are activated by light.[10][24] This activation is mediated by the thioredoxin system.[4][25] In the light, electrons from photosystem I are transferred via ferredoxin to thioredoxin, which then reduces disulfide bonds on target enzymes, converting them to a more active state.[23][26] In the dark, these enzymes are oxidized and inactivated.[23] This ensures that the Calvin cycle operates only when there is a sufficient supply of ATP and NADPH from the light reactions.[4] Recent studies suggest that thioredoxin m (Trx m) plays a more significant role than thioredoxin f (Trx f) in the in vivo activation of Calvin cycle enzymes.[25][27]

References

- 1. fiveable.me [fiveable.me]

- 2. sciencequery.com [sciencequery.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Calvin cycle - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. openmedscience.com [openmedscience.com]

- 10. proteopedia.org [proteopedia.org]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Redox regulation of the Calvin–Benson cycle: something old, something new - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of calvin cycle | PPTX [slideshare.net]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. google.com [google.com]

- 18. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. Kinetic and Mechanistic Characterization of the this compound Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mybiosource.com [mybiosource.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Frontiers | Redox regulation of the Calvin–Benson cycle: something old, something new [frontiersin.org]

- 24. pnas.org [pnas.org]

- 25. Chloroplastic thioredoxin m functions as a major regulator of Calvin cycle enzymes during photosynthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vivo oxidation by thioredoxin regulates chloroplast enzymes activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chloroplastic thioredoxin m functions as a major regulator of Calvin cycle enzymes during photosynthesis in vivo. | Semantic Scholar [semanticscholar.org]

Function of Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in cellular metabolism

An In-Depth Technical Guide to the Multifaceted Functions of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound dehydrogenase (GAPDH) has long been considered a quintessential "housekeeping" enzyme, primarily recognized for its pivotal role in the glycolytic pathway. However, a growing body of evidence has shattered this simplistic view, revealing GAPDH as a multifunctional protein involved in a remarkable array of cellular processes far beyond energy metabolism.[1][2][3][4] This technical guide provides a comprehensive exploration of the canonical and non-canonical functions of GAPDH, its intricate regulatory mechanisms, and its emerging significance as a therapeutic target in various diseases. We delve into its roles in apoptosis, DNA repair, vesicular transport, and cytoskeletal dynamics, which are often dictated by its subcellular localization and post-translational modification status.[5] This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding of this versatile protein.

The Canonical Role of GAPDH: A Glycolytic Keystone

The most well-documented function of GAPDH is its catalytic activity in the sixth step of glycolysis, a central pathway for cellular energy production.[6][7] In the cytoplasm, GAPDH, existing as a homotetramer, catalyzes the reversible oxidative phosphorylation of this compound (G3P) to 1,3-bisphosphoglycerate (1,3-BPG).[5][8] This reaction is a critical energy-yielding step, producing a high-energy acyl phosphate bond and reducing nicotinamide adenine dinucleotide (NAD+) to NADH.[9][10]

The reaction proceeds in two coupled steps:

-

Oxidation: The aldehyde group of G3P is oxidized, and NAD+ is reduced to NADH. This step involves the formation of a thiohemiacetal intermediate with a cysteine residue (Cys158 in M. tuberculosis) in the enzyme's active site.[9][10]

-

Phosphorylation: The thioester intermediate is then attacked by inorganic phosphate (Pi) to release the product, 1,3-BPG.[9]

The NADH generated is a crucial reducing equivalent, shuttled to the mitochondria to fuel ATP production via oxidative phosphorylation.[11] The reversibility of the GAPDH-catalyzed reaction also allows it to participate in gluconeogenesis.[7]

Non-Canonical (Moonlighting) Functions of GAPDH

Beyond glycolysis, GAPDH participates in a host of non-metabolic processes, a phenomenon known as moonlighting.[2][6] These functions are often regulated by post-translational modifications (PTMs) and changes in its subcellular localization, allowing GAPDH to act as a sensor of the cell's metabolic and redox state.[1][5]

Nuclear Functions

GAPDH can translocate from the cytoplasm to the nucleus, where it engages in several critical activities:

-

Apoptosis Initiation: Under conditions of cellular stress, nitric oxide (NO) can S-nitrosylate a cysteine residue on GAPDH.[5][6] This modification facilitates its binding to the E3 ubiquitin ligase Siah1.[5][6] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, initiating apoptosis.[5][6]

-

Transcription and DNA Repair: In the nucleus, GAPDH can act as a component of the Oct-1 coactivator complex OCA-S, which is required for histone H2B transcription during the S phase.[5] It has also been implicated in DNA repair processes.[2][5]

-

tRNA Export: GAPDH is involved in the export of transfer RNA (tRNA) from the nucleus to the cytoplasm.[3][5]

Cytoplasmic and Vesicular Functions

Even within the cytoplasm, GAPDH has roles independent of glycolysis:

-

Cytoskeletal Dynamics: GAPDH interacts with both tubulin and actin, facilitating microtubule bundling and actin polymerization, respectively.[5]

-

Vesicular Transport: Phosphorylated GAPDH is recruited to vesicular-tubular clusters (VTCs), where it plays a role in membrane trafficking between the endoplasmic reticulum (ER) and the Golgi complex.[5][6]

-

Redox Signaling: Under oxidative stress, reversible S-thiolation of a catalytic cysteine protects GAPDH from irreversible oxidation.[5] This modification also serves as a metabolic switch, redirecting carbohydrate flux from glycolysis to the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense.[5]

Mitochondrial and Membrane-Associated Functions

-

Mitochondria-Mediated Apoptosis: GAPDH can translocate to the mitochondria and bind to the voltage-dependent anion channel (VDAC), which may promote the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[5][12]

-

Iron Homeostasis: Recent studies have shown that GAPDH can be expressed on the exterior of the cell membrane, where it plays a role in maintaining cellular iron homeostasis.[6]

Regulation of GAPDH: A Hub for Cellular Signaling

The functional diversity of GAPDH is tightly controlled by transcriptional regulation and a wide array of post-translational modifications (PTMs).[1][3]

-

Transcriptional Control: The expression of the GAPDH gene is modulated by several factors, including hypoxia-inducible factor-1 (HIF-1), insulin, and the tumor suppressor p53.[1][4]

-

Post-Translational Modifications (PTMs): PTMs are the primary mechanism for switching GAPDH between its glycolytic and non-glycolytic roles.

-

S-Nitrosylation: As mentioned, S-nitrosylation of Cys150/152 by NO is a key trigger for its pro-apoptotic function via binding to Siah1.[3][6]

-

Oxidation/S-thiolation: Oxidation of the active site cysteine can inhibit glycolytic activity and, under severe stress, lead to protein aggregation.[12] Reversible S-thiolation protects the enzyme and shifts metabolism towards the PPP.[5]

-

Phosphorylation: Phosphorylation by kinases such as AKT can influence GAPDH's interactions and has been linked to promoting cell proliferation and drug resistance in cancer.[1][3]

-

Acetylation: In the nucleus, GAPDH can be acetylated by p300/CBP, which in turn stimulates p300/CBP's catalytic activity, leading to the activation of downstream targets like p53.[5][12]

-

References

- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

- 4. researchgate.net [researchgate.net]

- 5. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. GAPDH and intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and mechanistic characterization of the this compound dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and Mechanistic Characterization of the this compound Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

The Crossroads of Carbon: A Technical Guide to the Biosynthesis and Degradation of Glyceraldehyde 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde 3-phosphate (G3P) stands as a critical nexus in cellular metabolism, an intermediate metabolite that links several fundamental pathways of energy production and biosynthesis. Its strategic position makes the regulation of its formation and consumption a key determinant of cellular fate. This in-depth technical guide provides a comprehensive overview of the core pathways governing the biosynthesis and degradation of G3P, supported by quantitative data, detailed experimental protocols, and visual pathway representations to empower research and development in this vital area of biochemistry.

Core Metabolic Pathways Involving this compound

This compound is a key intermediate in numerous central metabolic pathways in virtually all organisms.[1][2][3] Its biosynthesis and degradation are intricately woven into the fabric of cellular energy and carbon management.

Biosynthesis of this compound

The primary routes for the synthesis of G3P are central to carbohydrate metabolism:

-

Glycolysis: In the preparatory phase of glycolysis, fructose-1,6-bisphosphate is cleaved by the enzyme aldolase to produce G3P and dihydroxyacetone phosphate (DHAP). DHAP is then readily isomerized to G3P by triosephosphate isomerase , thus channeling both three-carbon units into the payoff phase of glycolysis.[4][5]

-

Calvin Cycle (Photosynthesis): In photosynthetic organisms, G3P is a direct product of carbon fixation. The enzyme RuBisCO incorporates carbon dioxide into ribulose-1,5-bisphosphate, which ultimately leads to the formation of 3-phosphoglycerate (3-PGA). Through the action of phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, and with the input of ATP and NADPH from the light-dependent reactions, 3-PGA is reduced to G3P.

-

Pentose Phosphate Pathway: The non-oxidative phase of the pentose phosphate pathway can generate G3P from other sugar phosphates, such as fructose-6-phosphate and xylulose-5-phosphate, through the action of transketolase and transaldolase.

-

Glycerol Metabolism: Glycerol, derived from the breakdown of triacylglycerols, can be phosphorylated to glycerol 3-phosphate, which is then oxidized by glycerol-3-phosphate dehydrogenase to DHAP. DHAP is subsequently converted to G3P by triosephosphate isomerase, providing a direct link between lipid metabolism and glycolysis.[6]

Degradation of this compound

The degradation, or more accurately, the metabolic consumption of G3P, is equally critical for cellular function:

-

Glycolysis (Payoff Phase): G3P is oxidized and phosphorylated by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to form 1,3-bisphosphoglycerate. This is a crucial energy-yielding step, generating NADH.[5] The subsequent reactions of glycolysis then lead to the production of pyruvate and ATP.

-

Gluconeogenesis: In the synthesis of glucose from non-carbohydrate precursors, G3P is a key intermediate. It is converted to fructose-1,6-bisphosphate and then on to glucose-6-phosphate.

-

Pentose Phosphate Pathway: G3P can be utilized in the non-oxidative phase of the pentose phosphate pathway to synthesize other sugar phosphates, including ribose-5-phosphate, a precursor for nucleotide biosynthesis.

-

Lipid Synthesis: The backbone of triacylglycerols and phospholipids, glycerol 3-phosphate, can be synthesized from DHAP, which is in equilibrium with G3P.

-

Amino Acid Synthesis: The carbon skeleton of G3P can be used in the synthesis of certain amino acids, such as serine.

Quantitative Data on Key Enzymes and Metabolites

The flux of G3P through these pathways is governed by the kinetic properties of the enzymes involved and the intracellular concentrations of metabolites. Below are tables summarizing key quantitative data.

Table 1: Kinetic Parameters of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Trichoderma koningii (GAPDH I) | This compound | 0.54 | - | [1] |

| Trichoderma koningii (GAPDH II) | This compound | 0.33 | - | [1] |

| Mycobacterium tuberculosis | This compound | - | - | [7][8] |

| Xenopus laevis (liver, control) | This compound | ~0.1 | ~0.25 | [9] |

| Xenopus laevis (liver, dehydrated) | This compound | ~0.05 | ~0.15 | [9] |

Note: Vmax values can vary significantly based on purification and assay conditions.

Table 2: Kinetic Parameters of Triosephosphate Isomerase (TPI)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Trypanosoma brucei brucei | This compound | 0.25 ± 0.05 | 6.17 x 103 | 2.47 x 107 | [10] |

| Trypanosoma brucei brucei | Dihydroxyacetone phosphate | 1.2 ± 0.1 | 1.08 x 103 | 9.0 x 105 | [10] |

| Unspecified | This compound | 0.032 | - | 4 x 108 | [11][12][13] |

Table 3: Intracellular Concentrations and Metabolic Fluxes

| Cell Type/Organism | Metabolite | Concentration (µM) | Pathway | Flux Rate (relative to glucose uptake) | Reference |

| Human Glioblastoma | Lactate | - | Glycolysis vs. PPP | PPP flux similar to surrounding brain | [14] |

| Human Renal Tumor | Lactate | - | Glycolysis vs. PPP | PPP flux similar to surrounding brain | [14] |

| Tetrahymena pyriformis | Various | - | Glycolysis & PPP | Variable over time | [15] |

| General | GAPDH | ~400 | - | - | [16] |

Signaling Pathways and Regulation

The biosynthesis and degradation of G3P are tightly regulated to meet the metabolic demands of the cell. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of gene expression.

Allosteric Regulation

Several key enzymes in the pathways involving G3P are subject to allosteric regulation, allowing for rapid adjustments in metabolic flux in response to changes in cellular energy status and the availability of metabolic intermediates.[17][18][19][20][21][22]

-

Phosphofructokinase-1 (PFK-1): A key regulatory point in glycolysis, PFK-1 is allosterically inhibited by high levels of ATP and citrate, signaling energy abundance. Conversely, it is activated by AMP and fructose-2,6-bisphosphate, indicating a need for ATP production.[17]

-

Pyruvate Kinase: This enzyme is allosterically inhibited by ATP and alanine, and activated by fructose-1,6-bisphosphate, an example of feed-forward activation.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): While not a primary allosteric control point in the same way as PFK-1, GAPDH activity can be modulated by the ratio of NAD+/NADH.

Transcriptional Regulation

The expression of genes encoding the enzymes of central carbon metabolism is also tightly controlled to adapt to different nutrient conditions and cellular states.[23][24][25][26][27][28][29][30]

-

CcpA (in Bacteria): In many bacteria, the Carbon Catabolite Repressor A (CcpA) plays a central role in regulating the expression of genes involved in carbon metabolism in response to the availability of preferred carbon sources like glucose.[24]

-

Rex (in Bacteria): The redox-sensing transcriptional repressor Rex modulates gene expression in response to the intracellular NADH/NAD+ ratio, thereby linking the redox state of the cell to the regulation of metabolic pathways.[23]

-

FoxM1 (in Eukaryotes): The transcription factor Forkhead Box M1 (FoxM1) has been shown to regulate a pathway of genes involved in the G2/M phase of the cell cycle, and the expression of many of these genes correlates with GAPDH expression in some cancers.[28]

References

- 1. Two glyceraldehyde-3-phosphate dehydrogenase isozymes from the koningic acid (heptelidic acid) producer Trichoderma koningii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and mechanistic characterization of the this compound dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triose phosphate isomerase (TIM) catalyses the isomerization of glycerald.. [askfilo.com]

- 12. Kcat/Km of the reaction catalyzed by trioseph - Unspecified - BNID 109296 [bionumbers.hms.harvard.edu]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of the change of metabolite fluxes along the pentose phosphate and glycolytic pathways in Tetrahymena in response to carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Regulation | ChemTalk [chemistrytalk.org]

- 18. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Regulation of Glycolysis: [cmgm-new.stanford.edu]

- 21. Identification of Alternative Allosteric Sites in Glycolytic Enzymes for Potential Use as Species-Specific Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. molevol.hhu.de [molevol.hhu.de]

- 23. journals.asm.org [journals.asm.org]

- 24. Transcriptional profiling of gene expression in response to glucose in Bacillus subtilis: regulation of the central metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. cfcs.pku.edu.cn [cfcs.pku.edu.cn]

- 28. The Expression of Glyceraldehyde-3-Phosphate Dehydrogenase Associated Cell Cycle (GACC) Genes Correlates with Cancer Stage and Poor Survival in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Identification and expression profiling of GAPDH family genes involved in response to Sclerotinia sclerotiorum infection and phytohormones in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Glycolytic Functions of GAPDH and its Interplay with Glyceraldehyde 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is ubiquitously recognized for its canonical role as a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[1] However, a growing body of evidence has firmly established GAPDH as a quintessential "moonlighting" protein, participating in a multitude of non-glycolytic processes critical to cellular homeostasis and disease pathogenesis.[2][3] These functions, which include roles in apoptosis, DNA repair, transcriptional regulation, and vesicular trafficking, are often modulated by post-translational modifications and subcellular relocalization.[2][4] Critically, the glycolytic substrate G3P and cellular redox state appear to be key regulators in dictating the functional switch of GAPDH from a metabolic enzyme to a signaling molecule. This guide provides an in-depth technical overview of the major non-glycolytic functions of GAPDH, its dynamic relationship with G3P, and the experimental methodologies used to investigate these complex cellular activities.

Introduction: Beyond a Housekeeping Protein

For decades, GAPDH was considered a stable, constitutively expressed "housekeeping" protein, and its mRNA levels were frequently used for normalization in gene expression studies.[1] This view has been fundamentally altered by the discovery of its diverse roles in cellular signaling.[1][5] GAPDH's ability to perform these extraglycolytic functions is intimately linked to its subcellular localization—found not only in the cytoplasm but also in the nucleus, mitochondria, and associated with the cytoskeleton.[4][6] The transition between its metabolic and signaling roles is often triggered by cellular stress, such as oxidative stress, which can lead to post-translational modifications that alter its enzymatic activity and promote new protein-protein interactions.[5][7]

The Pivotal Role of Glyceraldehyde 3-Phosphate (G3P)

While G3P is the direct substrate for GAPDH's glycolytic activity, it also plays a crucial role in regulating its non-glycolytic functions. High intracellular concentrations of G3P can maintain GAPDH in its canonical tetrameric, cytoplasm-localized, and glycolytically active state. Conversely, conditions that lead to a decrease in G3P levels or modifications to the enzyme itself can liberate GAPDH to engage in its moonlighting activities. For instance, G3P has been shown to protect against apoptosis by reducing the S-nitrosylation of GAPDH, a key modification for its pro-apoptotic nuclear translocation.[8]

Key Non-Glycolytic Functions of GAPDH

Apoptosis and Cell Death

GAPDH is a significant mediator of apoptotic cell death.[9] Under conditions of oxidative or nitrosative stress, GAPDH can be post-translationally modified, leading to its translocation to the nucleus or mitochondria.[10][11]

-

Nuclear Translocation and the Siah1 Cascade: A primary mechanism involves the S-nitrosylation of a critical cysteine residue (Cys150) in GAPDH by nitric oxide (NO).[12][13] This modification triggers a conformational change, allowing GAPDH to bind to the E3 ubiquitin ligase Siah1.[10][14] The GAPDH-Siah1 complex then translocates to the nucleus, where GAPDH stabilizes Siah1, enhancing the degradation of nuclear proteins and ultimately leading to apoptosis.[10][15] This signaling cascade is a potential target for therapeutic intervention in neurodegenerative diseases.[1]

-

Mitochondrial Involvement: GAPDH can also accumulate in the mitochondria, where it interacts with the voltage-dependent anion channel (VDAC).[16] This interaction can promote the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), triggering the intrinsic apoptotic pathway.[11][16]

Transcriptional Regulation and DNA Repair

Nuclear GAPDH is actively involved in maintaining genomic integrity.[8][17] It participates in:

-

DNA Repair: GAPDH is implicated in the base excision repair (BER) pathway.[18] Following DNA damage, GAPDH can be phosphorylated by Src kinase, which facilitates its nuclear import.[18][19] In the nucleus, it interacts with and promotes the activity of DNA polymerase β (Pol β), enhancing repair efficiency.[18] It also interacts with other key DNA repair proteins like APE1 and PARP1.[17][20]

-

Transcriptional Control: Monomeric nuclear GAPDH can act as a component of the multicomplex Oct-1 coactivator, OCA-S, which stimulates the expression of histone H2B.[4] It can also regulate transcription by acting as a redox sensor.[4]

Vesicular Trafficking and Cytoskeletal Dynamics

GAPDH plays a role in the transport of vesicles between the endoplasmic reticulum (ER) and the Golgi complex.[4] Phosphorylation of GAPDH is required for its recruitment to vesicular tubular clusters (VTCs), a process essential for membrane trafficking that does not depend on its glycolytic activity.[4][21] Furthermore, GAPDH can interact with tubulin and actin, influencing microtubule bundling and actin polymerization.[4][21]

Quantitative Data on GAPDH Interactions

The functional plasticity of GAPDH is underscored by its numerous protein-protein interactions. While extensive quantitative data is sparse and context-dependent, some key interactions have been characterized.

| Interacting Protein | Cellular Process | Quantitative Aspect / Method | Reference |

| Siah1 | Apoptosis, Nuclear Translocation | Interaction enhanced by S-nitrosylation of GAPDH.[10][15] | [10][15][22] |

| Binding prevented by deprenyl at nM concentrations.[22] | |||

| HDAC2, SIRT1, DNA-PK | Nuclear Protein Deacetylation/Repair | SNO-GAPDH transnitrosylates these nuclear proteins.[12][23] | [12][23] |

| Interaction with SIRT1 requires GAPDH nitrosylation.[23] | |||

| DNA Polymerase β (Pol β) | DNA Base Excision Repair | Nuclear GAPDH associates with Pol β to promote its activity.[18] | [18] |

| Tubulin / Actin | Cytoskeletal Dynamics | Direct binding facilitates polymerization/bundling.[4] | [4] |

| VDAC1 | Mitochondrial Apoptosis | Direct interaction promotes mitochondrial permeability.[16][21] | [16][21] |

| B23/Nucleophosmin | Anti-apoptosis | B23 binds the GAPDH-SIAH1 complex, disrupting it.[24] | [24] |

Signaling Pathways and Logical Diagrams

GAPDH-Siah1 Pro-Apoptotic Pathway

This pathway illustrates how cellular stress can convert GAPDH from a metabolic enzyme into a key mediator of cell death.

Caption: The NO-GAPDH-Siah1 signaling cascade leading to apoptosis.

GAPDH's Role in DNA Base Excision Repair

This diagram shows the mechanism by which GAPDH translocates to the nucleus to aid in DNA repair.

Caption: Src-mediated phosphorylation and nuclear translocation of GAPDH for DNA repair.

Experimental Protocols

Assay for GAPDH Nuclear Translocation

This protocol is based on methodologies involving immunofluorescence and cell fractionation to observe and quantify the subcellular localization of GAPDH.[19]

Objective: To determine the extent of GAPDH translocation from the cytoplasm to the nucleus upon cellular stress.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, SH-SY5Y) on glass coverslips (for immunofluorescence) or in culture dishes (for fractionation).

-

Induce stress. For example, treat with 400 µM methyl methanesulfonate (MMS) for 5 hours to induce DNA damage, or with an NO donor like S-nitrosoglutathione (GSNO) to induce nitrosative stress.[19] Include an untreated control group.

-

-

Method A: Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against GAPDH (e.g., rabbit anti-GAPDH) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Mount coverslips and visualize using a confocal microscope.

-

-

Method B: Subcellular Fractionation and Western Blotting:

-

Harvest treated and control cells.

-

Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's protocol) to separate nuclear and cytoplasmic protein fractions.

-

Determine protein concentration for each fraction using a Bradford or BCA assay.

-

Perform SDS-PAGE on equal amounts of protein from each fraction.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against GAPDH. Also probe for a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., β-tubulin) to verify the purity of the fractions.

-

Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Immunofluorescence: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using software like ImageJ.[19]

-

Western Blot: Perform densitometry analysis on the GAPDH bands, normalizing the nuclear GAPDH signal to the nuclear marker and the cytoplasmic signal to the cytoplasmic marker.[19][25]

-

Co-Immunoprecipitation (Co-IP) for GAPDH-Siah1 Interaction

This protocol details how to verify the physical interaction between GAPDH and Siah1 in cells.[22][26]

Objective: To demonstrate that GAPDH and Siah1 form a protein complex in response to nitrosative stress.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293) and treat with an NO donor (e.g., GSNO) to induce the interaction. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant (lysate) by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add a primary antibody against the "bait" protein (e.g., anti-Siah1 antibody) to the lysate. As a negative control, add an isotype-matched IgG antibody to a separate aliquot of lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (anti-GAPDH) to see if it was pulled down with the bait.

-

It is also essential to probe a separate blot with the anti-Siah1 antibody to confirm the successful immunoprecipitation of the bait protein.

-

GAPDH Enzymatic Activity Assay

This protocol measures the glycolytic activity of GAPDH, which is often inhibited when the enzyme engages in non-glycolytic functions.[27]

Objective: To quantify the catalytic activity of GAPDH in cell or tissue lysates.

Principle: The assay measures the GAPDH-catalyzed reduction of NAD+ to NADH in the presence of its substrate, G3P. The rate of NADH production is monitored by the increase in absorbance at 340 nm.[27]

Methodology:

-

Sample Preparation:

-

Homogenize cells or tissue in an ice-cold assay buffer (e.g., GAPDH Assay Buffer from a commercial kit).

-

Centrifuge to remove insoluble material. The supernatant is the sample lysate.

-

Determine the total protein concentration of the lysate.

-

-

Assay Procedure (96-well plate format):

-

Prepare a master reaction mix containing the assay buffer, G3P substrate, and NAD+.

-

Add sample lysates to wells of a 96-well UV-transparent plate. Include a positive control (recombinant GAPDH) and a blank (assay buffer only).

-

Start the reaction by adding the master reaction mix to all wells.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

-

Measure the absorbance kinetically at 37°C for 10-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time (ΔA340/min) for each sample during the linear phase of the reaction.

-

Subtract the rate of the blank from the sample rates.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the ΔA340/min into the rate of NADH production.

-

Express GAPDH activity as units per mg of total protein (One unit is the amount of enzyme that generates 1.0 µmole of NADH per minute).

-

Conclusion and Future Directions

GAPDH has unequivocally transitioned from a simple metabolic enzyme to a complex regulatory hub at the intersection of metabolism and cell signaling. Its non-glycolytic functions in apoptosis, DNA repair, and gene expression highlight its importance in cellular fate decisions. The ability of GAPDH to switch functions, often governed by post-translational modifications and its interaction with its own substrate, G3P, presents a fascinating paradigm of cellular regulation. For drug development professionals, the signaling cascades involving GAPDH, such as the pro-apoptotic GAPDH-Siah1 pathway, offer promising targets for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. Future research will likely focus on further elucidating the precise molecular switches that control GAPDH's functional duality and developing specific inhibitors or modulators of its non-glycolytic protein-protein interactions.

References

- 1. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moonlighting glyceraldehyde-3-phosphate dehydrogenase: posttranslational modification, protein and nucleic acid interactions in normal cells and in human pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pleiotropic effects of moonlighting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in cancer progression, invasiveness, and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GAPDH: a common enzyme with uncommon functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GAPDH protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Plant cytoplasmic GAPDH: redox post-translational modifications and moonlighting properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in DNA repair | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Aggregation Causes Mitochondrial Dysfunction during Oxidative Stress-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAPDH mediates nitrosylation of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. scholars.mssm.edu [scholars.mssm.edu]

- 15. researchgate.net [researchgate.net]

- 16. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

- 17. Role of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Src-mediated phosphorylation of GAPDH regulates its nuclear localization and cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GAPDH Mediates Nitrosylation of Nuclear Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rupress.org [rupress.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sciencellonline.com [sciencellonline.com]

The Pivotal Role of Glyceraldehyde 3-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde 3-phosphate (G3P) stands as a critical metabolic intermediate, uniquely positioned at the crossroads of glycolysis and the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of G3P's multifaceted role within the non-oxidative branch of the PPP. It details the enzymatic reactions that govern its production and consumption, the intricate signaling networks that regulate its metabolic fate, and the experimental methodologies employed to elucidate its function. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical and signaling pathways, this guide serves as a comprehensive resource for professionals seeking to understand and target the metabolic intricacies of the PPP for therapeutic advantage.

Introduction: The Metabolic Nexus of G3P

The pentose phosphate pathway (PPP) is a vital metabolic route that operates in parallel with glycolysis, fulfilling essential cellular demands for NADPH and the precursors for nucleotide biosynthesis.[1] The pathway is composed of two distinct phases: the oxidative phase, which is irreversible and generates NADPH, and the non-oxidative phase, characterized by a series of reversible sugar phosphate interconversions.[1] this compound (G3P), a key three-carbon intermediate in glycolysis, plays a central and dynamic role in the non-oxidative PPP.[2] Its fate, whether to proceed through glycolysis for ATP generation or to be utilized in the PPP for anabolic processes, is tightly regulated by the cell's metabolic state and signaling cues.[3] This guide will dissect the critical functions of G3P within the PPP, providing a detailed understanding of its regulatory landscape and the experimental approaches to study it.

G3P in the Non-Oxidative Pentose Phosphate Pathway

G3P is a key substrate and product of two critical enzymes in the non-oxidative PPP: transketolase and transaldolase. These enzymes catalyze the reversible transfer of two- and three-carbon units, respectively, thereby linking the PPP with glycolysis.[4][5]

Transketolase Reactions Involving G3P:

-

Reaction 1: Transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, yielding sedoheptulose 7-phosphate and This compound .[5]

-

Reaction 2: In a subsequent step, transketolase transfers a two-carbon unit from another molecule of xylulose 5-phosphate to erythrose 4-phosphate, producing fructose 6-phosphate and another molecule of This compound .[5]

Transaldolase Reaction Involving G3P:

-

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone group from sedoheptulose 7-phosphate to This compound , resulting in the formation of fructose 6-phosphate and erythrose 4-phosphate.[4]

These reversible reactions allow the interconversion of three-, four-, five-, six-, and seven-carbon sugars, enabling the cell to adapt to varying metabolic demands for NADPH, ribose 5-phosphate, and ATP.[6] For instance, if the cell requires more NADPH than ribose 5-phosphate, the ribose 5-phosphate produced in the oxidative phase can be converted back into glycolytic intermediates, including G3P, which can then re-enter the glycolytic pathway.[7] Conversely, if nucleotide biosynthesis is the priority, G3P and fructose 6-phosphate from glycolysis can be shunted into the non-oxidative PPP to generate ribose 5-phosphate.[7]

Logical Relationship of G3P in the Non-Oxidative PPP

Regulation of G3P Flux at the Glycolysis/PPP Interface

The partitioning of G3P between glycolysis and the PPP is a tightly regulated process, influenced by major cellular signaling pathways that respond to growth factor stimulation, nutrient availability, and oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, frequently hyperactivated in cancer, plays a significant role in reprogramming glucose metabolism.[1][4] Activation of this pathway promotes the uptake of glucose and enhances the activity of several glycolytic enzymes.[4] By increasing the overall glycolytic flux, the PI3K/Akt pathway elevates the levels of glycolytic intermediates, including G3P and fructose 6-phosphate, which can then be shunted into the non-oxidative PPP to support nucleotide biosynthesis and cell proliferation.[8]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy (high AMP:ATP ratio), AMPK is activated and promotes catabolic pathways to generate ATP while inhibiting anabolic processes.[9] AMPK stimulates glycolysis to accelerate ATP production.[9] While this increases the availability of G3P, the overall cellular context of energy stress generally favors the continuation of G3P through the energy-producing steps of glycolysis rather than its diversion into the anabolic PPP.

Oxidative Stress Response

Under conditions of oxidative stress, there is an increased demand for NADPH to regenerate reduced glutathione and counteract reactive oxygen species (ROS).[10] This demand stimulates the oxidative phase of the PPP. While the primary regulation occurs at the level of glucose-6-phosphate dehydrogenase (G6PD), the non-oxidative phase also plays a role. To sustain a high flux through the oxidative PPP, intermediates of the non-oxidative phase, including G3P, can be recycled back to glucose 6-phosphate via gluconeogenesis.[11] Furthermore, oxidative stress itself can directly impact the activity of glycolytic enzymes, potentially altering the availability of G3P for the PPP.[10]

Quantitative Analysis of G3P Flux

Metabolic flux analysis (MFA) using stable isotope tracers, such as 13C-labeled glucose, is a powerful technique to quantify the flow of metabolites through different pathways.[12] This approach allows for the determination of the relative contributions of glycolysis and the PPP to G3P metabolism under various conditions.

| Condition | Cell Type | Relative Flux of G3P from Glycolysis (%) | Relative Flux of G3P to PPP (%) | Reference |

| Normoxia | Glioblastoma Cells | High | Low | [13] |

| Hypoxia | Glioblastoma Cells | Increased | Decreased | [13] |

| High Proliferation | Cancer Cells | High | High (for nucleotide synthesis) | [8] |

| Oxidative Stress | Human Fibroblasts | Modulated | Increased (for recycling to oxPPP) | [10] |

| Phagocytic Stimulation | Granulocytes | Reversed direction from PPP | Reversed direction to glycolysis | [14] |

Table 1: Summary of Relative G3P Flux under Different Conditions. Note: The values are qualitative descriptions of flux changes as precise quantitative data varies significantly between studies and cell types. The table illustrates the dynamic partitioning of G3P.

Experimental Protocols

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

This protocol provides a general workflow for conducting 13C-MFA to determine the flux of G3P through the PPP.

5.1.1. Experimental Workflow

5.1.2. Detailed Methodology

-

Cell Culture and Isotope Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard medium with a medium containing a specific 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol at -80°C).

-

Scrape the cells and collect the cell lysate.

-

Separate the polar metabolites from other cellular components by centrifugation.

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the polar metabolite extracts using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.

-

-

Data Analysis and Flux Calculation:

-

Determine the mass isotopomer distributions of G3P and other relevant metabolites from the mass spectrometry data.

-

Use specialized software (e.g., INCA, Metran) to fit the experimental mass isotopomer data to a metabolic model of the central carbon metabolism.

-

The software calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Measurement of this compound Levels

Commercial colorimetric or fluorometric assay kits are available for the quantification of G3P in biological samples.

5.2.1. Principle of the Assay

These assays are typically based on an enzyme-coupled reaction where G3P is oxidized, leading to the production of an intermediate that reacts with a probe to generate a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the amount of G3P in the sample.

5.2.2. General Protocol

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in the provided assay buffer.

-

Centrifuge the homogenate to remove insoluble material and collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the G3P standard provided in the kit to generate a standard curve.

-

-

Assay Reaction:

-

Add the samples and standards to a 96-well plate.

-

Prepare a reaction mix containing the enzyme mix and the probe.

-

Add the reaction mix to each well and incubate at the recommended temperature and time.

-

-

Measurement:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Determine the concentration of G3P in the samples by comparing their readings to the standard curve.

-

Conclusion and Future Directions

This compound is a linchpin in central carbon metabolism, and its allocation between glycolysis and the pentose phosphate pathway is a critical determinant of cellular fate. The intricate regulation of G3P flux by key signaling pathways underscores its importance in both normal physiology and disease states, particularly in cancer where metabolic reprogramming is a hallmark. The methodologies outlined in this guide provide a robust framework for investigating the role of G3P in the PPP.

Future research should focus on elucidating the precise molecular mechanisms that govern the activity of transketolase and transaldolase in response to specific signaling inputs. Furthermore, the development of novel therapeutic strategies that target the enzymes controlling G3P flux at the glycolysis/PPP interface holds significant promise for the treatment of cancer and other metabolic diseases. A deeper understanding of the quantitative dynamics of G3P metabolism will be instrumental in advancing these efforts.

References

- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

- 5. Oxidative stress stimulates skeletal muscle glucose uptake through a phosphatidylinositol 3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GlcA-mediated glycerol-3-phosphate synthesis contributes to the oxidation resistance of Aspergillus fumigatus via decreasing the cellular ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and function of AMPK in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 13. Glycolysis and the pentose phosphate pathway are differentially associated with the dichotomous regulation of glioblastoma cell migration versus proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Metabolism: A Technical Guide to the Discovery and Historical Significance of Glyceraldehyde 3-Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde 3-phosphate (G3P), a seemingly simple three-carbon phosphorylated sugar, holds a position of profound importance in the intricate web of biochemical pathways. Its discovery and the subsequent elucidation of its roles in glycolysis and the Calvin cycle were pivotal moments in the history of biochemistry, transforming our understanding of cellular energy production and carbon fixation. This technical guide provides a comprehensive overview of the discovery, historical significance, and key experimental methodologies related to G3P, tailored for an audience of researchers, scientists, and drug development professionals.

The Discovery of a Central Intermediate

The journey to identifying this compound was intertwined with the unraveling of the glycolytic pathway, a process that spanned several decades and involved numerous brilliant minds. The Embden-Meyerhof-Parnas (EMP) pathway, as glycolysis is formally known, was pieced together through a series of meticulous experiments.[1][2]